The compound's chemical identity can be referenced through its CAS number, which is 4046-03-1. It has been studied for its potential applications in pharmaceuticals and materials science due to its unique structural features.
This compound is classified as an oxadiazole derivative. Oxadiazoles are categorized as five-membered heterocycles that contain nitrogen and oxygen atoms. They are further divided based on the positions of the nitrogen and oxygen atoms within the ring structure.
The synthesis of 1,3,4-oxadiazoles typically involves several methodologies. A common approach includes the reaction of hydrazones with various reagents to form the oxadiazole ring. For instance:
A notable synthetic route involves treating substituted aryl hydrazones with potassium carbonate in a solvent such as dioxane to facilitate cyclization. The reactions typically require careful control of temperature and time to optimize yield and purity.
The molecular formula for 1,3,4-Oxadiazole, 2-(1,1-dimethylethyl)-5-phenyl- is . The compound features a tert-butyl group attached at the second position and a phenyl group at the fifth position of the oxadiazole ring.
The chemical reactivity of 1,3,4-oxadiazoles can be attributed to their electron-rich nitrogen atoms which can undergo various nucleophilic substitutions. Typical reactions include:
The synthesis often involves coupling reactions where the oxadiazole serves as a scaffold for further functionalization. These derivatives are then evaluated for their biological activities.
The mechanism by which 1,3,4-oxadiazoles exert their biological effects often involves interaction with specific biological targets such as enzymes or receptors. For example:
Quantitative structure–activity relationship (QSAR) studies indicate that modifications on the oxadiazole ring can significantly affect binding affinity and biological activity.
1,3,4-Oxadiazoles generally exhibit:
Key chemical properties include:
1,3,4-Oxadiazoles are widely researched for their potential applications in:
The 1,3,4-oxadiazole nucleus, a five-membered heterocycle containing one oxygen and two nitrogen atoms, emerged as a privileged scaffold in medicinal chemistry following its initial synthesis by Ainsworth in 1965 via thermolysis of ethylformate formylhydrazone [9] [10]. Early studies recognized its aromatic character (resonance energy: ~167.4 kJ/mol) and metabolic stability, which allowed it to serve as a bioisostere for ester and amide functionalities in drug design [4] [7]. This bioisosteric replacement enhances resistance to enzymatic degradation while maintaining hydrogen-bonding capacity—a critical advantage for improving pharmacokinetic profiles [4] [9]. The scaffold gained prominence with FDA approvals of derivatives like the anticancer agent Zibotentan and the antiviral drug Raltegravir, demonstrating clinical relevance [4] [5]. By the 2000s, synthetic innovations enabled diversified libraries, accelerating its application against infectious diseases, cancer, and inflammation. For example, QSAR-driven optimization of 1,3,4-oxadiazole antibacterials targeting peptide deformylase highlighted its versatility in addressing drug-resistant pathogens [1] [7].
Substituent engineering at the 2- and 5-positions of 1,3,4-oxadiazole directly modulates bioactivity by fine-tuning electronic, steric, and lipophilic properties. The tert-butyl group (1,1-dimethylethyl) exemplifies a sterically bulky, electron-donating substituent that enhances membrane penetration, particularly against Gram-negative bacteria with multilayered cell walls [1] [8]. Conversely, electron-withdrawing groups (e.g., chloro, nitro) augment electrophilicity for covalent enzyme inhibition [4]. Quantitative Structure-Activity Relationship (QSAR) models quantify these effects:
Table 1: Impact of 2- and 5-Substituents on Pharmacological Activities of 1,3,4-Oxadiazoles
2-Substituent | 5-Substituent | Biological Activity | Potency Enhancement |
---|---|---|---|
tert-Butyl | Phenyl | Antibacterial | 4-fold vs. methyl |
4-Methoxyphenyl | Chlorophenyl | Anti-inflammatory | 56.2% inhibition |
3-Trifluoromethyl | Benzylthio | GSK-3β inhibition (anticancer) | IC₅₀ = 2.3 nM |
Hydrogen | Adamantanyl | Kinase inhibition | >50% at 60 mg/kg |
Synergistic effects arise when paired with pharmacophores like benzimidazole (anticancer) or coumarin (antioxidant), enabling multitarget therapies [4] [7].
Among oxadiazole isomers, 1,3,4-oxadiazole dominates pharmaceutical applications due to superior metabolic stability and synthetic accessibility versus less stable isomers [3] [9]:
Table 2: Pharmacological Attributes of Oxadiazole Isomers
Isomer | Aromaticity Index (kJ/mol) | Metabolic Stability | Clinical Examples |
---|---|---|---|
1,3,4-Oxadiazole | 167.4 | High | Zibotentan, Raltegravir |
1,2,4-Oxadiazole | 78 | Moderate | Nesapidil (antihypertensive) |
1,2,5-Oxadiazole | 92 | Low | Explosives/energetic materials |
The 1,3,4-isomer’s resilience under physiological conditions and adaptability in structure-activity relationship (SAR) studies make it ideal for tert-butyl-phenyl derivatives, which leverage both steric bulk and π-π stacking for target engagement [6] [9].
CAS No.: 31373-65-6
CAS No.: 15646-96-5
CAS No.: 134954-21-5
CAS No.: 481-94-7
CAS No.: 387825-07-2
CAS No.: